molecular formula C16H14O3 B11726578 2,6-Bis(2-furylmethylidene)cyclohexan-1-one

2,6-Bis(2-furylmethylidene)cyclohexan-1-one

Katalognummer: B11726578
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: KWHQMDCQGGHVJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis(2-furylmethylidene)cyclohexan-1-one is an organic compound with the molecular formula C₁₆H₁₄O₃. It is characterized by the presence of two furan rings attached to a cyclohexanone core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-furylmethylidene)cyclohexan-1-one typically involves the condensation reaction between cyclohexanone and furfural. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(2-furylmethylidene)cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,6-Bis(2-furylmethylidene)cyclohexan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-Bis(2-furylmethylidene)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, as a ligand, it can form complexes with metal ions, which can then participate in catalytic or biological processes. The furan rings in the compound can also interact with biological macromolecules, potentially leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Difurfurylidenecyclohexanone
  • 2,6-Bis(4-methylbenzylidene)cyclohexan-1-one

Uniqueness

2,6-Bis(2-furylmethylidene)cyclohexan-1-one is unique due to the presence of two furan rings, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C16H14O3

Molekulargewicht

254.28 g/mol

IUPAC-Name

2,6-bis(furan-2-ylmethylidene)cyclohexan-1-one

InChI

InChI=1S/C16H14O3/c17-16-12(10-14-6-2-8-18-14)4-1-5-13(16)11-15-7-3-9-19-15/h2-3,6-11H,1,4-5H2

InChI-Schlüssel

KWHQMDCQGGHVJP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=CC2=CC=CO2)C(=O)C(=CC3=CC=CO3)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.